4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine
Description
Chemical Context and Significance of Halogenated Aromatic Amines
Halogenated aromatic amines constitute a critical class of organic compounds where halogen atoms (bromine, chlorine) and amine groups are strategically positioned on aromatic rings. The bromine atom in 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine introduces strong electron-withdrawing effects, polarizing the benzene ring and directing subsequent electrophilic substitution reactions. Concurrently, the tert-butyl group provides steric bulk that influences molecular conformation and solubility, while the methoxy group donates electron density through resonance, creating localized regions of electronic contrast.
Such compounds find utility as intermediates in pharmaceuticals, agrochemicals, and advanced materials. For instance, brominated diamines serve as precursors for fluorescent quinoxaline derivatives used in organic light-emitting diodes (OLEDs). The combination of substituents in this particular compound may enable novel applications in asymmetric catalysis or as building blocks for supramolecular architectures.
Structural Classification of Benzene-1,2-diamine Derivatives
Benzene-1,2-diamine derivatives can be classified based on substituent patterns and functional group interactions:
The tert-butyl group in 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine distinguishes it from simpler derivatives like 4-bromo-1,2-benzenediamine by introducing significant three-dimensional bulk, which reduces crystallization tendencies and enhances solubility in nonpolar solvents. This structural modification also protects the amine groups from unwanted oxidation during synthetic transformations.
Historical Development of Substituted Benzene Diamines
Early synthesis routes for brominated benzene diamines relied on direct bromination of aniline derivatives, often leading to regioisomeric mixtures and low yields. The development of protective group strategies, such as acetylation prior to bromination, marked a significant advancement, enabling selective functionalization at the para position relative to amine groups.
Modern approaches to 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine synthesis employ sequential alkylation and bromination steps under controlled conditions. For example, tert-butyl group introduction via nucleophilic substitution on a pre-brominated intermediate improves regioselectivity while minimizing side reactions. These methodological refinements have increased isolated yields from <50% to >80% in optimized protocols.
Research Objectives and Knowledge Gaps
Despite progress in synthesis, key challenges persist:
- Stereoelectronic Effects : The interplay between bromine's electron-withdrawing character and methoxy's electron-donating properties requires deeper mechanistic study to predict reactivity patterns.
- Catalytic Applications : Preliminary evidence suggests potential as ligands in transition metal catalysis, but systematic studies are lacking.
- Scalability : Current multi-step procedures involve hazardous reagents (e.g., bromine gas), necessitating greener alternatives for industrial adoption.
Addressing these gaps could unlock new applications in medicinal chemistry (e.g., kinase inhibitor scaffolds) and functional materials (e.g., conductive polymers).
Properties
Molecular Formula |
C11H17BrN2O |
|---|---|
Molecular Weight |
273.17 g/mol |
IUPAC Name |
4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine |
InChI |
InChI=1S/C11H17BrN2O/c1-11(2,3)14-9-6-10(15-4)7(12)5-8(9)13/h5-6,14H,13H2,1-4H3 |
InChI Key |
KDVLRUFTCGEQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=CC(=C(C=C1N)Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 1-N-tert-butyl-5-methoxybenzene-1,2-diamine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Hydrogen gas with a palladium on carbon catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of 4-azido-1-N-tert-butyl-5-methoxybenzene-1,2-diamine or 4-thio-1-N-tert-butyl-5-methoxybenzene-1,2-diamine.
Oxidation: Formation of 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-dione.
Reduction: Formation of 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine.
Scientific Research Applications
Scientific Research Applications
1. Chemistry:
- Building Block for Synthesis: 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine serves as a precursor for synthesizing more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it valuable in creating derivatives with varied functional groups.
- Functionalization: The methoxy and tert-butyl groups can be modified to enhance solubility or biological activity, facilitating the development of new compounds for research.
2. Biology:
- Anticancer Research: Preliminary studies indicate that compounds structurally similar to 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine have shown promising anticancer properties. For instance, derivatives have demonstrated significant inhibitory effects on cancer cell proliferation with IC50 values in the nanomolar range against various cancer types.
- Antibacterial Activity: Similar compounds have exhibited antibacterial properties against both Gram-positive and Gram-negative bacteria. This suggests that 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine may also possess potential as an antibacterial agent.
3. Industry:
- Specialty Chemicals Production: The compound is utilized in the manufacturing of specialty chemicals due to its unique reactivity and ability to form diverse derivatives. Its applications extend to the production of agrochemicals and dyes .
Study 1: Anticancer Activity
A study investigated the effects of a related compound on MDA-MB-231 triple-negative breast cancer cells. The compound exhibited potent inhibitory effects on cell proliferation with an IC50 value of approximately 0.126 μM, indicating selective toxicity towards cancer cells compared to non-cancerous cells.
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of similar compounds. Results indicated effective inhibition of several Gram-positive bacteria while showing moderate effects against Gram-negative strains like E. coli and Pseudomonas aeruginosa. This highlights the potential for developing antibacterial agents based on the structure of this compound.
Mechanism of Action
The mechanism of action of 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Key Observations:
- Methoxy vs.
- Fluoro vs. Trifluoromethyl : Fluorine introduces moderate electron withdrawal, while CF₃ strongly deactivates the ring, affecting electrophilic substitution reactivity .
- Nitro Substituent: The nitro group (e.g., 4-Bromo-5-nitrobenzene-1,2-diamine) is a precursor for diamine synthesis via reduction (e.g., SnCl₂·2H₂O in ethanol at 75°C) .
Variations in N-Substituents
The N-substituent at position 1 modulates steric bulk and solubility:
| Compound Name | N-Substituent | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| Target Compound | tert-Butyl | C₁₁H₁₇BrN₂O | 1373232-55-3 | 273.17 | High steric hindrance; tert-butyl improves metabolic stability in drug design |
| 4-Bromo-1-N-cyclohexyl-5-propoxybenzene-1,2-diamine | Cyclohexyl | C₁₅H₂₃BrN₂O | 2197053-99-7 | 327.26 | Cyclohexyl enhances lipophilicity; may influence crystal packing |
Key Observations:
- tert-Butyl vs. Cyclohexyl introduces a rigid, nonpolar substituent, which may improve solubility in hydrophobic matrices .
Methyl and Fluoro Derivatives
Methyl and fluoro substituents at position 5 alter electronic properties:
| Compound Name | Substituent (Position 5) | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| 4-Bromo-5-methylbenzene-1,2-diamine | Methyl (-CH₃) | C₇H₈BrN₂ | 74586-53-1 | 199.06 | Methyl provides mild electron donation; less polar than methoxy |
| 5-Bromo-3-fluorobenzene-1,2-diamine | Fluoro (-F) | C₆H₅BrFN₂ | 65896-11-9 | 204.02 | Fluorine at meta position; alters regioselectivity in subsequent reactions |
Biological Activity
4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine, with the CAS number 1373232-55-3, is a synthetic compound that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H17BrN2O
- Molecular Weight : 273.17 g/mol
- IUPAC Name : 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine
- CAS Number : 1373232-55-3
Antimicrobial Properties
Recent studies have indicated that compounds similar to 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine exhibit significant antimicrobial activity. For instance, derivatives of benzene diamines have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 4–8 | MRSA |
| Compound B | 0.5–1.0 | Mycobacterium abscessus |
| Compound C | 0.5–1.0 | Mycobacterium smegmatis |
These findings suggest that the presence of bromine and methoxy groups may enhance the antimicrobial efficacy of the compounds .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Research indicates that it can inhibit cell proliferation effectively:
| Cell Line | IC50 (μM) | Effectiveness |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | Strong inhibition |
| MCF10A (Non-cancer) | >20 | Minimal effect |
The selectivity index indicates that this compound exhibits a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, suggesting a favorable therapeutic window .
The mechanism by which 4-bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine exerts its biological effects involves interaction with specific molecular targets:
- Inhibition of Enzymes : The compound may inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis.
- Cell Cycle Arrest : It has been observed to induce apoptosis in cancer cells by affecting cell cycle regulation.
Case Study 1: Antimicrobial Efficacy
In a controlled study, derivatives similar to 4-bromo-1-N-tert-butyl-5-methoxybenzene were tested against clinical isolates of MRSA. The study reported MIC values ranging from 4–8 μg/mL, demonstrating promising activity against resistant strains .
Case Study 2: Anticancer Potential
Another study focused on the effects of this compound on the MDA-MB-231 breast cancer cell line. The results indicated a significant reduction in cell viability at low concentrations (IC50 = 0.126 μM), highlighting its potential as an effective anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 4-Bromo-1-N-tert-butyl-5-methoxybenzene-1,2-diamine, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via sequential functionalization of a benzene ring. A common approach involves:
Bromination : Introducing bromine at the para position using catalysts like FeBr₃ or AlBr₃ under anhydrous conditions.
Amination : Protecting the amino groups with tert-butyl and methoxy substituents via Buchwald-Hartwig coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
Purification : Recrystallization in ethanol or column chromatography to isolate the diamine.
Q. Critical Factors :
- Temperature : Excess heat (>100°C) during amination can lead to dehalogenation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require rigorous drying.
- Catalyst Loading : Substoichiometric Pd (0.5–1 mol%) balances cost and efficiency.
Data Contradiction Note : Alternative methods using SnCl₂·2H₂O for nitro-group reduction (e.g., in 5-fluorobenzene-1,2-diamine derivatives) may conflict with tert-butyl stability, necessitating pH-controlled conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine analytical techniques to address potential impurities (e.g., unreacted brominated intermediates):
- HPLC-MS : Quantify purity (>98%) and detect trace byproducts.
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., tert-butyl singlet at ~1.3 ppm, methoxy resonance at ~3.8 ppm).
- X-ray Crystallography : Resolve steric effects from the tert-butyl group on the benzene ring’s planarity.
- Elemental Analysis : Validate bromine content (theoretical Br%: ~22.5%).
Pitfalls : Overlapping NMR peaks from regioisomers require 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .
Advanced Research Questions
Q. How can computational modeling optimize the reaction mechanism for tert-butyl group introduction?
Methodological Answer: Use density functional theory (DFT) to study transition states and intermediates:
Software : Gaussian or ORCA for energy minimization.
Parameters : B3LYP/6-31G(d) basis set for geometry optimization; solvent effects modeled via PCM.
Outcomes : Predict steric hindrance from the tert-butyl group, which may slow amination kinetics. Validate with experimental rate constants .
Case Study : DFT simulations for analogous compounds show that bulky substituents increase activation energy by 10–15 kJ/mol, aligning with observed slower reaction rates .
Q. How do researchers resolve contradictions in reported biological activity data (e.g., antifungal vs. inert behavior)?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Follow this protocol:
Standardized Assays : Use CLSI guidelines for antifungal testing (e.g., against Candida albicans ATCC 90028) with controlled inoculum size (~1.5 × 10³ CFU/mL) .
Dose-Response Analysis : Test concentrations from 0.5–128 µg/mL to identify MIC/MFC values.
Impurity Profiling : Compare batches via LC-MS; even 2% unreacted bromobenzene derivatives can alter bioactivity .
Example : A 2024 study found that batches with >99% purity showed MIC = 16 µg/mL against C. albicans, while 95% pure samples were inactive due to inhibitory byproducts .
Q. What factorial design strategies are optimal for scaling up synthesis while minimizing side reactions?
Methodological Answer: Apply a Taguchi orthogonal array to test variables:
| Factor | Levels |
|---|---|
| Catalyst loading | 0.5, 1.0, 1.5 mol% Pd |
| Temperature | 80°C, 100°C, 120°C |
| Reaction time | 12 h, 18 h, 24 h |
Analysis : ANOVA identifies temperature as the most significant factor (p < 0.05). A 100°C/1.0 mol% Pd/18 h combination maximizes yield (78%) while minimizing dehalogenation (<5%) .
Validation : Replicate optimized conditions in a flow reactor to enhance heat/mass transfer for gram-scale production .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?
Methodological Answer: Stability varies with protonation states:
- Neutral pH : The tert-butyl group provides steric protection, ensuring stability for >6 months at 25°C.
- Acidic pH (pH <3) : Rapid degradation occurs via SN1 cleavage of the tert-butyl group, forming 4-bromo-5-methoxybenzene-1,2-diamine.
Resolution : Use buffered solutions (pH 5–7) during biological assays. Degradation studies via HPLC at 254 nm confirm <5% decomposition over 30 days at pH 6 .
Q. How can researchers validate the compound’s role in catalytic cycles (e.g., as a ligand)?
Methodological Answer:
Spectroscopic Titration : Monitor UV-Vis shifts during metal coordination (e.g., with Cu²⁺ or Pd²⁺).
XAS (X-ray Absorption Spectroscopy) : Resolve metal-ligand bond lengths and oxidation states.
Catalytic Testing : Compare turnover frequencies (TOF) in model reactions (e.g., Suzuki-Miyaura coupling) with/without the ligand.
Case Study : Pd complexes with this ligand showed 2× higher TOF in aryl chloride activation compared to bipyridine ligands, attributed to enhanced electron donation from the methoxy group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
